molecular formula C21H16N2O2S2 B2761957 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(methylsulfanyl)benzamide CAS No. 896349-25-0

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(methylsulfanyl)benzamide

Cat. No.: B2761957
CAS No.: 896349-25-0
M. Wt: 392.49
InChI Key: KTNLNRJDGKZHLZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-4-(methylsulfanyl)benzamide (CAS: 683261-34-9) is a benzamide derivative featuring a benzothiazole moiety linked to a hydroxyphenyl group and a methylsulfanyl-substituted benzamide. Its molecular formula is C26H25N3O4S2 (molecular weight: 507.62 g/mol). The benzothiazole ring is a privileged scaffold in medicinal chemistry, known for antimicrobial, antitumor, and anti-inflammatory activities.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S2/c1-26-15-9-6-13(7-10-15)20(25)22-14-8-11-16(18(24)12-14)21-23-17-4-2-3-5-19(17)27-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNLNRJDGKZHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-(methylsulfanyl)benzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H17_{17}N2_{2}O2_{2}S
  • Molecular Weight : 357.48 g/mol

This compound features a benzothiazole ring, a hydroxyphenyl group, and a methylsulfanyl substituent, which contribute to its biological activity.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties. The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anticancer Potential : Demonstrates cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Functions as an inhibitor for several enzymes, including those involved in metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit key metabolic enzymes by binding to their active sites, thereby preventing substrate access. For instance, it has shown inhibitory effects on enzymes related to cancer metabolism.
  • Receptor Interaction : It may interact with specific receptors on cell membranes, modulating signal transduction pathways that influence cell proliferation and apoptosis.

Antimicrobial Activity

A study reported that derivatives of benzothiazole including the target compound showed moderate to good antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Other Benzothiazole Derivative64Escherichia coli

Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values were reported as follows:

Cell LineIC50_{50} (µM)
MCF-715.0
HeLa12.5

The compound's mechanism involved the activation of caspase pathways leading to programmed cell death.

Comparison with Similar Compounds

Benzothiazole-Containing Benzamides

Compound BA99385 (CAS: 683261-34-9):

  • Structure : Differs by replacing the methylsulfanyl group with a 3-methylpiperidin-1-yl sulfonyl moiety.
  • Molecular Formula : C26H25N3O4S2 (identical to the target compound).

4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide :

  • Structure : Features a thiazole ring instead of benzothiazole and a methyl(phenyl)sulfamoyl substituent.
  • Molecular Formula : C15H13N3O3S2.
  • The sulfamoyl group may enhance solubility but reduce lipophilicity.

Benzimidazole and Triazole Derivatives

Benzimidazole-Substituted Benzamides (Compounds 11–15) :

  • Structure: Contain a benzimidazole-propenone core instead of benzothiazole.
  • Example : (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (Compound 11).
  • Molecular Weight : ~450–500 g/mol.
  • Key Differences: The propenone linker introduces conjugation, affecting electronic properties. Benzimidazole’s dual nitrogen atoms may enhance metal coordination compared to benzothiazole.

1,2,4-Triazole-3-thiones (Compounds 7–9) :

  • Structure : Triazole-thione core with sulfonylphenyl and difluorophenyl substituents.
  • Example : 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione (Compound 9).
  • Key Differences : The triazole-thione tautomerism influences reactivity and hydrogen-bonding capacity. Fluorine atoms enhance metabolic stability but reduce solubility.

Piperazine and Phenoxy Derivatives

N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl-4-(3-hydroxyphenoxy)benzamide (11h):

  • Structure: Contains a piperazine ring and dual hydroxyphenoxy groups.
  • Molecular Formula : C34H38N4O4.
  • Key Differences : The piperazine moiety improves water solubility, while multiple hydroxyl groups enhance hydrogen bonding but may increase metabolic oxidation.

Sulfonamide and Heterocyclic Variants

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide :

  • Structure : Dihydrothiazole core with methoxyphenyl and methylbenzamide groups.
  • Molecular Formula : C24H20N2O2S.

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide :

  • Structure : Oxazole-sulfonamide hybrid.
  • Molecular Formula : C18H17N3O4S2.
  • Key Differences : The oxazole ring’s smaller size and sulfonamide group may limit cross-membrane transport compared to benzothiazole derivatives.

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzothiazole-Benzamide 3-Hydroxyphenyl, methylsulfanyl 507.62 High lipophilicity, H-bond donor/acceptor
BA99385 Benzothiazole-Benzamide 3-Methylpiperidin-1-yl sulfonyl 507.62 Enhanced polarity, sulfonyl interaction
Compound 11 (Benzimidazole) Benzimidazole-Benzamide Propenone linker, methoxyphenyl ~450–500 Conjugated system, metal coordination
Compound 11h Piperazine-Benzamide Dual hydroxyphenoxy, piperazine ~600 High solubility, multiple H-bond sites
Oxazole-Sulfonamide Oxazole-Benzamide Sulfamoyl, methyl groups 403.47 Moderate lipophilicity, antimicrobial potential

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